molecular formula C19H22N2O2 B2783337 1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea CAS No. 2034347-59-4

1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea

Cat. No. B2783337
CAS RN: 2034347-59-4
M. Wt: 310.397
InChI Key: XYPNKFVNRMHASJ-UHFFFAOYSA-N
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Description

1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is a chemical compound that has shown potential in scientific research. This compound is of interest due to its potential mechanism of action, biochemical and physiological effects, and future directions for research. In

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

  • Rho Associated Protein Kinases (ROCK1 and 2) Inhibition : Ureas with a benzylic stereogenic center, including those with methoxy groups, have been identified as potent ROCK inhibitors, indicating potential therapeutic applications in treating diseases associated with these enzymes, such as cancer and cardiovascular diseases (Pireddu et al., 2012).

Material Science and Molecular Interactions

  • DNA Interaction Studies : Schiff bases containing urea derivatives have been investigated for their ability to intercalate with DNA, which could have implications in the design of new drugs and in understanding the molecular basis of genetic diseases (Ajloo et al., 2015).

Anticancer and Antimicrobial Research

  • Anticancer Investigations : Urea derivatives have been synthesized and evaluated for their anticancer activities, showing potential as therapeutic agents against various cancer cell lines (Mustafa et al., 2014).

  • Antimicrobial Activity : Certain urea derivatives have exhibited antimicrobial properties, which could be explored for the development of new antimicrobial agents (Perković et al., 2016).

Chemical Synthesis and Modification

  • Novel Synthetic Routes : Research has focused on developing new synthetic methods for urea derivatives, which can lead to the discovery of compounds with improved pharmacological properties or new materials (Gein et al., 2017).

properties

IUPAC Name

1-benzyl-3-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-19(11-16-9-5-6-10-17(16)12-19)14-21-18(22)20-13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPNKFVNRMHASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea

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